N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide
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Overview
Description
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a carbamoyl methyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto the phenyl ring. The carbamoyl methyl sulfanyl moiety is then attached through a series of reactions involving carbamoylation and thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)carbamoyl]-2-chlorobenzenesulfonamide
- 2-({(4-bromophenyl)carbamoylmethyl}sulfanyl)acetic acid
Uniqueness
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE is unique due to its specific combination of functional groups and its benzothiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H18BrN3O2S2 |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H18BrN3O2S2/c1-14-4-2-3-5-18(14)22(29)26-17-10-11-19-20(12-17)31-23(27-19)30-13-21(28)25-16-8-6-15(24)7-9-16/h2-12H,13H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
BBNQWAJIRQUWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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